molecular formula C7H8N2O2 B14222927 (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium

(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium

Cat. No.: B14222927
M. Wt: 152.15 g/mol
InChI Key: MQOROGOOSAQDQD-HJWRWDBZSA-N
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Description

(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is a chemical compound with a unique structure that includes a hydroxyimino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium typically involves the reaction of 3-methylphenylhydroxylamine with an appropriate oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is being studied for its ability to modulate biological pathways involved in inflammation and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium involves its interaction with specific molecular targets in cells. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include oxidative stress and signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Hydroxyimino-(phenyl)-oxidoazanium
  • Hydroxyimino-(4-methylphenyl)-oxidoazanium
  • Hydroxyimino-(2-methylphenyl)-oxidoazanium

Uniqueness

(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium

InChI

InChI=1S/C7H8N2O2/c1-6-3-2-4-7(5-6)9(11)8-10/h2-5,10H,1H3/b9-8-

InChI Key

MQOROGOOSAQDQD-HJWRWDBZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/[N+](=N/O)/[O-]

Canonical SMILES

CC1=CC(=CC=C1)[N+](=NO)[O-]

Origin of Product

United States

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